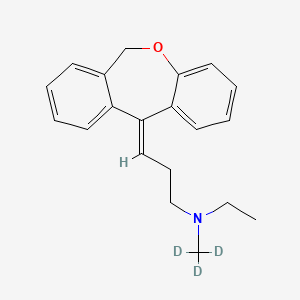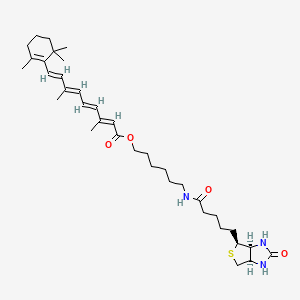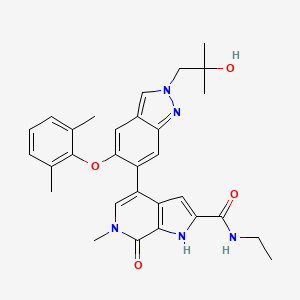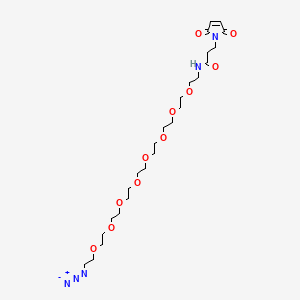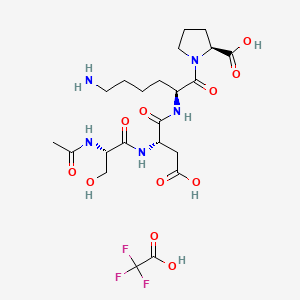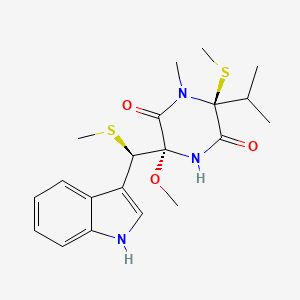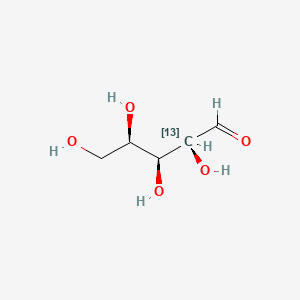
Zikv-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zikv-IN-3 is a chemical compound designed as an inhibitor of the Zika virus. The Zika virus is a mosquito-borne flavivirus that has been associated with severe neurological complications, including microcephaly in newborns and Guillain-Barré syndrome in adults. This compound has shown promise in inhibiting the replication of the Zika virus, making it a potential candidate for therapeutic development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Zikv-IN-3 typically involves the formation of a pyrazolo[3,4-d]pyridazine-7-one core. The process begins with the nucleophilic substitution reaction between a pyrazolo-pyridazine derivative and a suitable halogenated compound, such as 3-nitrobenzyl bromide, in a dimethylformamide medium. This reaction is carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Purification steps, such as recrystallization or chromatography, would be employed to ensure the final product meets pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions: Zikv-IN-3 undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The initial synthesis involves a nucleophilic substitution reaction.
Oxidation and Reduction: These reactions can modify the functional groups on the pyrazolo[3,4-d]pyridazine-7-one core.
Substitution Reactions: Further functionalization of the compound can be achieved through substitution reactions with various reagents.
Common Reagents and Conditions:
Dimethylformamide (DMF): Used as a solvent in the nucleophilic substitution reaction.
Halogenated Compounds: Such as 3-nitrobenzyl bromide, used as reactants.
Oxidizing and Reducing Agents: Used to modify functional groups.
Major Products: The major product of these reactions is the this compound compound itself, with potential derivatives formed through further functionalization.
Applications De Recherche Scientifique
Zikv-IN-3 has several scientific research applications, including:
Chemistry: Used as a model compound for studying nucleophilic substitution and other organic reactions.
Biology: Investigated for its antiviral properties against the Zika virus.
Medicine: Potential therapeutic agent for treating Zika virus infections.
Industry: Could be developed into a pharmaceutical product for preventing or treating Zika virus-related diseases.
Mécanisme D'action
Zikv-IN-3 exerts its effects by targeting the non-structural proteins of the Zika virus, particularly the NS2B-NS3 protease. This protease is essential for viral replication, and inhibition of its activity prevents the virus from replicating within host cells. Molecular docking studies have shown that this compound binds to key amino acids in the protease, acting as a noncompetitive inhibitor .
Comparaison Avec Des Composés Similaires
1H-1,2,3-Triazole Based Compounds: These compounds also show anti-Zika virus activity and have been studied for their potential as antiviral agents.
SBI-0090799: Another compound that inhibits Zika virus replication by blocking the formation of the membranous replication compartment.
Uniqueness of Zikv-IN-3: this compound is unique due to its specific targeting of the NS2B-NS3 protease, which is crucial for Zika virus replication. Its high selectivity and potency make it a promising candidate for further development as an antiviral drug.
Propriétés
Formule moléculaire |
C39H41NO4 |
|---|---|
Poids moléculaire |
587.7 g/mol |
Nom IUPAC |
4-[(E)-2-[(1R,4aS,5S,6E,8aR)-6-hydroxyimino-5,8a-dimethyl-2-methylidene-5-(trityloxymethyl)-1,3,4,4a,7,8-hexahydronaphthalen-1-yl]ethenyl]-2H-furan-5-one |
InChI |
InChI=1S/C39H41NO4/c1-28-19-22-34-37(2,33(28)21-20-29-24-26-43-36(29)41)25-23-35(40-42)38(34,3)27-44-39(30-13-7-4-8-14-30,31-15-9-5-10-16-31)32-17-11-6-12-18-32/h4-18,20-21,24,33-34,42H,1,19,22-23,25-27H2,2-3H3/b21-20+,40-35+/t33-,34+,37+,38+/m1/s1 |
Clé InChI |
PAPPQBOZLHZAOS-QYZALEQESA-N |
SMILES isomérique |
C[C@@]12CC/C(=N\O)/[C@@]([C@H]1CCC(=C)[C@H]2/C=C/C3=CCOC3=O)(C)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canonique |
CC12CCC(=NO)C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


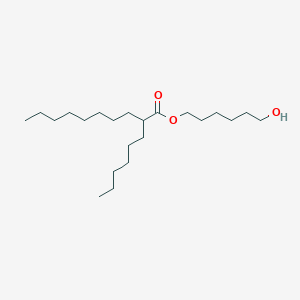
![2-Benzyl-6-phenyl-8-quinolin-4-ylimidazo[1,2-a]pyrazin-3-ol](/img/structure/B12411020.png)


